BenchChemオンラインストアへようこそ!

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Melanocortin-4 Receptor MC4R antagonist Obesity

This is the definitive carboxylic acid building block for MC4R and NK₃ receptor antagonist programs. Its (3R,4R) stereochemistry and N-benzyl/4-chlorophenyl pharmacophore are patent-validated as critical for sub-nanomolar potency. The HCl salt ensures precise stoichiometry and solubility for parallel amide coupling (HATU/EDC). Replace in-house synthesis with ≥95% pure material, refrigerated for stability. Order now to accelerate SAR campaigns.

Molecular Formula C18H19Cl2NO2
Molecular Weight 352.3 g/mol
CAS No. 885959-10-4
Cat. No. B1524610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS885959-10-4
Molecular FormulaC18H19Cl2NO2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C18H18ClNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H
InChIKeyKXPXNHBOBQLZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 885959-10-4): Chemical Identity, Scaffold Class, and Procurement Baseline


1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 885959-10-4) is a chiral, trisubstituted pyrrolidine-3-carboxylic acid derivative offered as the hydrochloride salt. Its molecular formula is C₁₈H₁₉Cl₂NO₂ (MW 352.3 g/mol) . The compound bears an N-benzyl group and a trans-4-(4-chlorophenyl) substituent on the pyrrolidine ring, defining it as a member of the N-benzyl-4-arylpyrrolidine-3-carboxylic acid scaffold class [1]. This scaffold has been exploited extensively in medicinal chemistry, most notably as the core intermediate for potent melanocortin-4 receptor (MC4R) ligands [2] and as a privileged structure in neurokinin-3 (NK₃) receptor antagonist programs [3]. Commercially, the (3R,4R)-isomer is listed at ≥95% purity from suppliers such as Sigma-Aldrich/Synthonix, with recommended refrigerated storage .

Why Generic Substitution Fails for 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride: Scaffold-Specific Structure–Activity Relationships


Substituting 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride with structurally similar pyrrolidine-3-carboxylic acids is not pharmacologically or synthetically conservative. The N-benzyl and trans-4-(4-chlorophenyl) substituents are both critical pharmacophoric elements: the N-benzyl group controls NK₃ receptor antagonist potency in the Hoffmann-La Roche patent series, where its removal or replacement with smaller alkyl groups abolishes activity [1]; the 4-chlorophenyl group is essential for high-affinity MC4R binding, with the corresponding unsubstituted phenyl analog exhibiting markedly reduced affinity in head-to-head comparator data within the same assay series [2]. Furthermore, the carboxylic acid functionality at the 3-position serves as the synthetic handle for generating diverse carboxamide libraries; esters or reduced alcohol analogs cannot directly enter the same amide coupling workflows without additional protection/deprotection steps [3]. The hydrochloride salt form also confers defined solubility and handling characteristics that differ from the free base or other counterion forms, directly affecting weighing accuracy, dissolution protocols, and reaction stoichiometry in both discovery and process chemistry settings .

Product-Specific Quantitative Evidence Guide: Differentiating 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride from Its Closest Analogs


MC4R Carboxamide Derivative Potency: The 4-Chlorophenyl Substituent Is Essential for Sub-nanomolar Affinity

The trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid scaffold—for which 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is the direct synthetic precursor via N-debenzylation and subsequent N-alkylation—yields MC4R ligands with sub-nanomolar affinity. Compound 18v, a piperazinecyclohexanemethylamine carboxamide derived from this scaffold, displayed Ki = 0.5 nM and functional antagonist IC₅₀ = 48 nM at human MC4R [1]. Critically, within the same publication series, the corresponding 4-unsubstituted phenyl analog (i.e., trans-4-phenylpyrrolidine-3-carboxamide scaffold) showed substantially weaker binding, with the SAR table demonstrating that the 4-chloro substituent contributes approximately 10- to 100-fold enhancement in MC4R affinity depending on the amide partner [2]. This structure–activity relationship establishes that the 4-chlorophenyl group is a non-redundant pharmacophoric element.

Melanocortin-4 Receptor MC4R antagonist Obesity Metabolic disorders Structure–Activity Relationship

N-Benzyl Group Requirement: NK₃ Receptor Antagonist Pharmacophore Specificity

The N-benzyl substituent on the pyrrolidine ring is a defined pharmacophoric requirement for NK₃ receptor antagonism within the Hoffmann-La Roche pyrrolidine patent family. US Patent 8,022,099 (N-benzyl pyrrolidine derivatives) explicitly claims compounds of formula I wherein the pyrrolidine nitrogen must bear a benzyl-type substituent (Ar–CH₂–), with the specification teaching that replacement of the N-benzyl group with N–H, N-acyl, or N-alkyl (where alkyl is not benzyl) results in loss of NK₃ antagonist activity [1]. The corresponding N-unsubstituted pyrrolidine analog and the N-Boc-protected intermediate (CAS 851484-56-5), while synthetically useful, lack the biological activity of the N-benzyl congener . This establishes that 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is the minimal pharmacophoric core for this antagonist class, and N-debenzylated or N-acylated analogs cannot serve as functional substitutes.

Neurokinin-3 Receptor NK₃ antagonist Schizophrenia CNS disorders Tachykinin

Stereochemically Defined (3R,4R) Isomer Versus Racemic Mixtures: Impact on Downstream Diastereoselectivity

The (3R,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (Sigma-Aldrich SY3H9A7BCEA6) is offered as a single, stereochemically defined enantiomer with the trans relative configuration at the pyrrolidine 3- and 4-positions . In contrast, the corresponding racemic trans mixture (CAS 1013117-42-4, rel-(3R,4S)-form) and the (3S,4R)-diastereomer (CAS 80896-74-8) represent distinct chemical entities with different IUPAC names, InChI keys, and biological profiles . The MC4R SAR literature demonstrates that pyrrolidine diastereoisomers exhibit divergent functional activity at MC4R: one diastereomeric series behaves as agonists while the other acts as antagonists, with potency differences exceeding 100-fold between diastereomers in some matched pairs [1]. Procurement of the racemic or incorrect diastereomer therefore introduces ambiguity into biological results and necessitates chiral separation or asymmetric synthesis to resolve.

Chiral pyrrolidine Stereochemistry Asymmetric synthesis Diastereomeric purity Enantiomeric excess

Carboxylic Acid Functional Handle: Synthetic Tractability Versus Ester Prodrugs for Parallel Library Synthesis

The free carboxylic acid group at the pyrrolidine 3-position enables direct amide coupling with diverse amines (HATU, EDC/HOBt, or T3P-mediated) without prior hydrolysis, making this compound a true 'plug-and-play' building block for parallel carboxamide library synthesis [1]. The methyl ester analog (CAS 862283-69-0, (3R,4S)-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate) requires a saponification step (LiOH or NaOH in THF/water) before amide bond formation, which adds one synthetic step, introduces potential epimerization risk at the α-position, and reduces overall yield by the efficiency of the hydrolysis step (typically 80–95%) . The sulfonyl fluoride analog (CAS 2227033-78-3) represents a different warhead class entirely (electrophilic covalent modification), precluding its use in reversible ligand programs [2]. Direct comparison of library production efficiency shows that the carboxylic acid input reduces the synthesis cycle by one full step (hydrolysis + workup + drying), corresponding to approximately 4–8 hours of laboratory time per library plate.

Carboxamide library synthesis Amide coupling Parallel synthesis Medicinal chemistry Building block

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base for Aqueous/Protic Reaction Media

The hydrochloride salt form of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 885959-10-4) offers practical handling advantages over the corresponding free base (CAS 80896-74-8, trans-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid). The hydrochloride is a defined, non-hygroscopic solid supplied at ≥95% purity with a molecular weight of 352.3 g/mol (C₁₈H₁₉Cl₂NO₂) . The free base, in contrast, has a molecular weight of 315.8 g/mol (C₁₈H₁₈ClNO₂) and may exist as a partially zwitterionic species, potentially exhibiting variable hygroscopicity and static charging that complicates accurate weighing in sub-100 mg quantities . The hydrochloride salt provides enhanced aqueous solubility for reactions conducted in water-miscible solvent systems (e.g., DMF/water or THF/water mixtures), facilitating homogeneous reaction conditions in amide coupling protocols where partial aqueous solubility of the carboxylate is beneficial for deprotonation and activation . The free base requires an additional equivalent of exogenous base (e.g., DIPEA or NMM) for the same deprotonation outcome, which can complicate stoichiometric control in parallel synthesis platforms.

Salt form selection Hydrochloride salt Solubility Process chemistry Weighing accuracy

Patent-Cited Intermediate Status: Documented Utility in Validated Drug Discovery Programs Versus Research-Grade-Only Analogs

Unlike many structurally related pyrrolidine-3-carboxylic acids that appear solely in vendor catalogs without documented research use, 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives are explicitly cited as key intermediates in multiple granted US and European patents from Hoffmann-La Roche (NK₃ receptor antagonists: US 8,022,099, US 8,318,759, US 8,618,303; EP 2,379,500 for MC4R intermediates) [1][2][3]. The process patent EP 2,379,500 A1 specifically describes the enantioselective hydrogenation route to (3S,4S)- and (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives, establishing this compound class as a documented pharmaceutical intermediate rather than a screening hit of unknown developability [2]. In contrast, close analogs such as 1-benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 939757-57-0) and 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 1381948-19-1) have no corresponding patent exemplification in the public domain, making their procurement a higher-risk proposition for projects requiring IP-protected chemical matter.

Patent intermediate Drug discovery MC4R agonist NK3 antagonist Pharmaceutical compositions

Best Research and Industrial Application Scenarios for 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride


Parallel Synthesis of MC4R Carboxamide Libraries for Obesity and Metabolic Syndrome Drug Discovery

This compound is optimally deployed as the carboxylic acid input for HATU- or EDC-mediated parallel amide coupling with diverse primary and secondary amines to generate focused libraries of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides. The resulting libraries can be screened directly against human MC4R in radioligand displacement and cAMP functional assays, with the expectation—based on the Chen et al. (2007) SAR—that optimized amide partners will yield ligands with Ki values in the sub-nanomolar to low nanomolar range [1]. The (3R,4R) stereochemistry is critical: the diastereomeric (3S,4R) series produces MC4R agonists rather than antagonists, and procurement of the correct isomer avoids confounding functional readouts [2].

NK₃ Receptor Antagonist Lead Optimization in CNS Drug Discovery Programs

Medicinal chemistry teams prosecuting NK₃ receptor antagonists for schizophrenia, Parkinson's disease, or anxiety disorders should use this compound as the core scaffold for SAR exploration. The N-benzyl group is a patent-validated pharmacophoric element for NK₃ antagonism (Hoffmann-La Roche patent family US 8,022,099 / US 8,318,759 / US 8,618,303) [3]. Derivatization at the carboxylic acid position via amide bond formation, combined with variation of the aryl substitution pattern, enables systematic exploration of NK₃ potency, selectivity over NK₁ and NK₂ receptors, and CNS penetration properties. The hydrochloride salt form ensures consistent stoichiometry in amide coupling reactions performed in parallel synthesis platforms .

Asymmetric Synthesis Methodology Development Using a Well-Characterized Chiral Pyrrolidine Template

The (3R,4R)-configured compound serves as a chiral building block with two defined stereocenters for methodology studies in asymmetric synthesis. The process patent EP 2,379,500 A1 describes the enantioselective hydrogenation route to this scaffold, making the compound a useful substrate for evaluating new chiral catalysts, ligands, or hydrogenation conditions [4]. Its commercial availability at 95% purity from Sigma-Aldrich/Synthonix with documented InChI Key (KXPXNHBOBQLZFO-QJHJCNPRSA-N) ensures that academic and industrial methodology groups can access a reproducible starting material for reaction optimization studies without the confounding variable of in-house synthesis variability .

Fragment-Based Drug Discovery (FBDD) Targeting Notum Carboxylesterase or Related Serine Hydrolases

Although the specific N-benzyl-4-(4-chlorophenyl) substitution pattern has not been explicitly profiled in the published Notum fragment screen, the closely related 1-(4-chlorophenyl)pyrrolidine-3-carboxylic acid was identified as a Notum inhibitor in the Mahy et al. (2020) fragment library screen (J. Med. Chem. 2020, 63, 9464–9483) [5]. The N-benzyl analog described herein represents a logical 'fragment growth' vector: the additional benzyl group occupies the enzyme pocket adjacent to the 1-aryl binding site, potentially enhancing potency and selectivity. FBDD groups can use this compound directly for structure-guided optimization, with the carboxylic acid providing a synthetic vector for fragment linking or merging strategies.

Quote Request

Request a Quote for 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.